4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
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Overview
Description
4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O2S. It is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with sulfonamide reagents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-(trifluoromethyl)pyridine
- 4-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
- 4-methyl-6-(trifluoromethyl)pyridine-3-methanol
Uniqueness
4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
2344681-13-4 |
---|---|
Molecular Formula |
C7H7F3N2O2S |
Molecular Weight |
240.2 |
Purity |
95 |
Origin of Product |
United States |
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